An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylbut-3-enal
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylbut-3-enal
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
2,3-Dimethylbut-3-enal, a reactive unsaturated aldehyde, possesses a unique structural arrangement that dictates its chemical behavior. While comprehensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise applications.
Table 1: Core Chemical Identifiers of 2,3-Dimethylbut-3-enal
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| CAS Number | 80719-79-5 | PubChem[1] |
| IUPAC Name | 2,3-dimethylbut-3-enal | PubChem[1] |
| Canonical SMILES | CC(C=O)C(=C)C | PubChem[1] |
| InChI Key | FULBADAVZOAOHS-UHFFFAOYSA-N | PubChem[1] |
Table 2: Predicted Physicochemical Properties of 2,3-Dimethylbut-3-enal
| Property | Predicted Value | Source |
| Boiling Point | 139.4 ± 9.0 °C at 760 mmHg | Guidechem[2] |
| Density | 0.8 ± 0.1 g/cm³ | Guidechem[2] |
| Flash Point | 36.7 ± 11.0 °C | Guidechem[2] |
| Vapor Pressure | 6.4 ± 0.3 mmHg at 25°C | Guidechem[2] |
| Refractive Index | 1.418 | Guidechem[2] |
| LogP | 1.62 | Guidechem[2] |
Note: The data in Table 2 are predicted values and should be used as estimations pending experimental verification.
Synthesis and Reactivity
Synthesis
A primary route for the synthesis of 2,3-Dimethylbut-3-enal is through the oxidation of its corresponding primary alcohol, 2,3-dimethyl-3-buten-1-ol. The Swern oxidation is a commonly employed method for this transformation due to its mild reaction conditions, which are well-suited for preserving the unsaturated functionality of the molecule.
Experimental Protocol: Swern Oxidation of 2,3-dimethyl-3-buten-1-ol (General Procedure)
This protocol is based on the general principles of the Swern oxidation and should be optimized for the specific substrate.
Materials:
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2,3-dimethyl-3-buten-1-ol
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Oxalyl chloride ((COCl)₂)
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Dimethyl sulfoxide (DMSO)
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Triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)
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Anhydrous diethyl ether
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Anhydrous sodium sulfate
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Inert gas (Nitrogen or Argon)
Procedure:
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Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
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DMSO Addition: Slowly add a solution of DMSO (2.0 - 3.0 equivalents) in anhydrous DCM to the stirred oxalyl chloride solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting mixture for 15-30 minutes.
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Alcohol Addition: Add a solution of 2,3-dimethyl-3-buten-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Continue stirring at -78 °C for 1-2 hours.
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Base Quenching: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
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Work-up: Quench the reaction by the addition of water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Logical Workflow for Swern Oxidation:
Caption: Swern oxidation workflow for the synthesis of 2,3-Dimethylbut-3-enal.
Reactivity
The chemical reactivity of 2,3-Dimethylbut-3-enal is primarily dictated by the presence of both an aldehyde functional group and an isolated carbon-carbon double bond.
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Isomerization: A key reactive pathway for 2,3-Dimethylbut-3-enal is its isomerization to the more thermodynamically stable conjugated isomer, 2,3-dimethyl-2-butenal. This isomerization can be catalyzed by both acids and bases. The driving force for this rearrangement is the formation of a conjugated π-system between the double bond and the carbonyl group.
Logical Diagram of Isomerization:
Caption: Isomerization of 2,3-Dimethylbut-3-enal.
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Transition-Metal Catalyzed Reactions: The alkene moiety in 2,3-Dimethylbut-3-enal makes it a potential substrate for various transition-metal catalyzed reactions. While specific literature on this compound is scarce, analogous unsaturated aldehydes participate in reactions such as palladium-catalyzed cross-coupling, which allows for the formation of new carbon-carbon bonds. These reactions are of significant interest in the synthesis of complex organic molecules.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature detailing the biological activity or the involvement of 2,3-Dimethylbut-3-enal in any signaling pathways. Research on the biological effects of unsaturated aldehydes often focuses on α,β-unsaturated aldehydes due to their reactivity as Michael acceptors, which allows them to form covalent adducts with cellular nucleophiles like glutathione and proteins.
The metabolism of unsaturated aldehydes in biological systems is a critical area of study in toxicology and drug development. These compounds can be detoxified through several pathways, including:
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Conjugation with Glutathione (GSH): This is a major detoxification pathway for many electrophilic compounds.
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Oxidation: Aldehyde dehydrogenases can oxidize the aldehyde group to a carboxylic acid.
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Reduction: Aldehyde reductases can reduce the aldehyde to an alcohol.
Given the potential for 2,3-Dimethylbut-3-enal to isomerize to its conjugated form, its biological effects could be complex and warrant further investigation.
Conceptual Diagram of Potential Metabolic Pathways:
Caption: Potential metabolic fates of 2,3-Dimethylbut-3-enal.
Conclusion
2,3-Dimethylbut-3-enal is a molecule with interesting synthetic potential stemming from its dual functionality. However, a significant gap exists in the experimental characterization of its physical properties and a thorough understanding of its biological activity. This technical guide summarizes the currently available information and highlights the areas where further research is critically needed. For professionals in drug development and chemical research, the reactivity of this compound, particularly its isomerization and potential for transition-metal catalysis, presents opportunities for the design and synthesis of novel chemical entities. Future studies should focus on obtaining precise experimental data for its physicochemical properties and exploring its metabolic fate and potential toxicological or pharmacological effects.
